molecular formula C13H21N3 B2475878 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine CAS No. 910397-50-1

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine

Cat. No. B2475878
M. Wt: 219.332
InChI Key: GCXULHNMOGHFFJ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine , also known by its IUPAC name 2-(4-Methylpiperazin-1-yl)ethan-1-amine , is a chemical compound with the molecular formula C₁₃H₂₁N₃ . It falls under the class of piperazines and is commonly used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a piperazine derivative, with an amine group. Specific synthetic routes may vary, but the goal is to introduce the methylpiperazine moiety onto the phenyl ring .


Molecular Structure Analysis

The molecular structure of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine consists of a phenyl ring substituted with a methylpiperazine group. The IUPAC name reflects this arrangement .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various transformations typical of amine-containing compounds. These reactions may include acylation, alkylation, and other functional group modifications .


Physical And Chemical Properties Analysis

  • Purity : >95.0% (T)

Scientific Research Applications

DNA Interaction and Cellular Applications

One significant area of application for derivatives of 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine is in their interaction with DNA. For instance, Hoechst 33258, a well-known derivative, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property has made it an invaluable tool in biological research, particularly in fluorescent DNA staining, which facilitates the analysis of nuclear DNA content values via flow cytometry and the examination of plant chromosomes. Moreover, Hoechst derivatives are utilized in the study of radioprotectors and topoisomerase inhibitors, indicating their broader relevance in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Pharmacological and Medicinal Chemistry Insights

The N-phenylpiperazine subunit, central to 2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine, has been recognized for its versatility in medicinal chemistry, particularly in the development of CNS disorder treatments. Phenylpiperazine derivatives have reached late-stage clinical trials, underscoring their potential as therapeutic agents. Their capacity to yield new classes of hits and prototypes for various therapeutic fields through appropriate substitution has been highlighted, suggesting a vast area for exploration beyond CNS applications (Maia, Tesch, & Fraga, 2012).

Organic Synthesis and Structural Analysis

In organic synthesis, the reactivity and structural properties of phenylpiperazine derivatives have been extensively studied. For example, the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the utility of these compounds in generating a variety of products with potential applications in material science and pharmacology. This area of research provides insight into the conformation of products and the potential for developing new synthetic methodologies (Issac & Tierney, 1996).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, wear protective equipment, and follow safety guidelines

Future Directions

Research on this compound could explore its potential applications in drug development, materials science, or other fields. Investigating its pharmacological properties and toxicity profiles would be essential for future directions .

properties

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-8-10-16(11-9-15)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXULHNMOGHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine

CAS RN

910397-50-1
Record name 2-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine
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